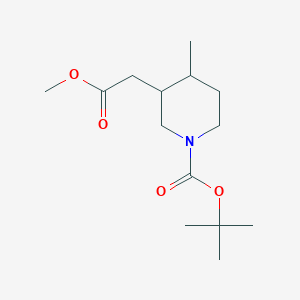

![molecular formula C12H10FNO2 B1469996 1-[(4-Fluorphenyl)methyl]-1H-Pyrrol-3-carbonsäure CAS No. 1537477-90-9](/img/structure/B1469996.png)

1-[(4-Fluorphenyl)methyl]-1H-Pyrrol-3-carbonsäure

Übersicht

Beschreibung

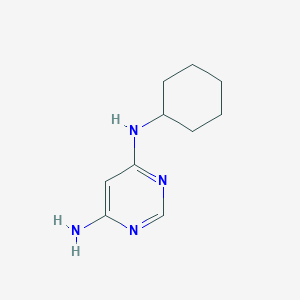

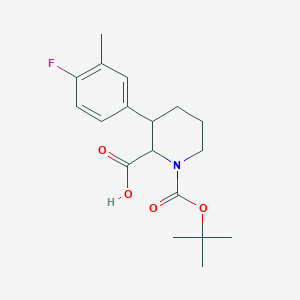

The compound “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrrole moiety .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Pharmazeutische Chemie

Der Pyrrolidinring, ein Kernbestandteil von 1-[(4-Fluorphenyl)methyl]-1H-Pyrrol-3-carbonsäure, wird in der Arzneimittelforschung aufgrund seiner Vielseitigkeit und seines Vorkommens in biologisch aktiven Verbindungen häufig eingesetzt . Die Struktur der Verbindung ermöglicht eine effiziente Erforschung des Pharmakophorraums und trägt zur Stereochemie potenzieller Arzneimittelmoleküle bei. Ihre Nicht-Planarität, ein Phänomen, das als „Pseudorotation“ bezeichnet wird, erhöht die dreidimensionale Abdeckung, was für die Bindung an enantioselektive Proteine entscheidend ist.

Synthese Biologisch Aktiver Verbindungen

Diese Verbindung dient als Vorläufer bei der Synthese verschiedener biologisch aktiver Moleküle, darunter Chemokin-Antagonisten und Inhibitoren der Cholinesterase und Aβ-Aggregation . Diese Aktivitäten sind entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Alzheimer und bakterielle Infektionen.

Krebsforschung

Pyrrolderivate, darunter solche, die mit this compound verwandt sind, haben in der Krebsforschung vielversprechend gezeigt. Sie zeigen eine zytotoxische Aktivität gegen Krebszelllinien und können zur Entwicklung neuartiger Antitumormittel verwendet werden . Die Fähigkeit der Verbindung, zu verschiedenen Analoga modifiziert zu werden, ermöglicht die Entwicklung einer gezielten Therapie.

Gastrointestinale Therapeutika

Forschungen haben gezeigt, dass Pyrrolderivate als potente H+, K±ATPase-Inhibitoren wirken können, was einen neuen Weg für die Entwicklung von Magensäuresekretionsinhibitoren eröffnet . Diese Inhibitoren könnten möglicherweise eine stärkere und länger anhaltende Wirkung als die derzeit verfügbaren Protonenpumpenhemmer bieten und so Linderung bei gastrointestinalen Störungen verschaffen.

Antimikrobielle Mittel

Die strukturelle Flexibilität von pyrrolbasierten Verbindungen macht sie für die Herstellung antimikrobieller Mittel geeignet. Ihre Fähigkeit, wichtige Enzyme in Krankheitserregern zu hemmen, kann zur Entwicklung neuer Antibiotika und Antimykotika führen .

Neurologische Erkrankungen

Die Rolle der Verbindung bei der Synthese von Pyrimidinderivaten, die als Cholinesterase-Inhibitoren wirken, unterstreicht ihr Anwendungspotenzial bei der Behandlung neurologischer Erkrankungen . Durch die Hemmung der Cholinesterase können diese Derivate die Symptome von Krankheiten wie Myasthenia gravis und Alzheimer lindern.

Zukünftige Richtungen

Given the pharmacological potential of pyrrole and its derivatives, future research could focus on the synthesis and biological activity of “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. This could include exploring its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Wirkmechanismus

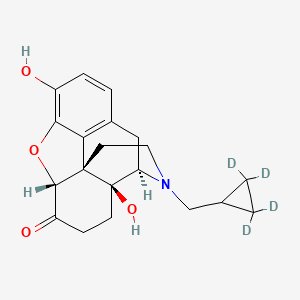

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and thereby modulating its activity.

Cellular Effects

The effects of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cell . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme that enhance its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.

Metabolic Pathways

1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the metabolism of fatty acids, leading to changes in lipid levels within the cell. Additionally, it may affect the production of reactive oxygen species, thereby influencing oxidative stress responses.

Transport and Distribution

The transport and distribution of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing.

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZLMYGFPMRTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

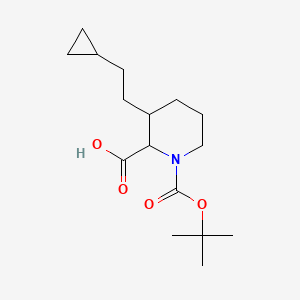

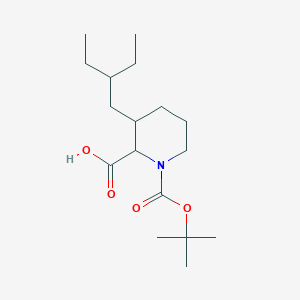

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)

![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)

![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)